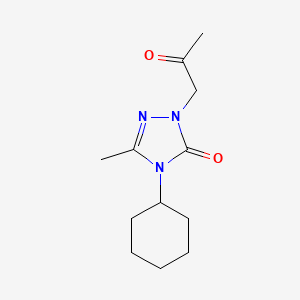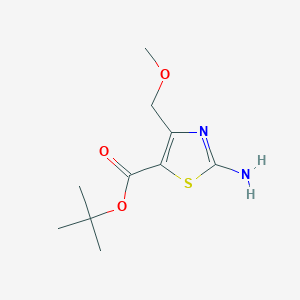
3-Chloro-4-ethylthioaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilines are a class of organic compounds that contain a phenyl group attached to an amino group . They are used in the production of a wide range of chemicals, including dyes, drugs, and polymers .
Synthesis Analysis
The synthesis of anilines typically involves the nitration of benzene to produce nitrobenzene, which is then reduced to phenylamine . Other methods include nucleophilic substitution and reactions with Grignard reagents .Molecular Structure Analysis
The molecular structure of anilines can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and diazotization . They can also form complex ions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of anilines can be analyzed using techniques such as UV-Vis spectroscopy, X-ray photoelectron spectroscopy (XPS), and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) .Applications De Recherche Scientifique
1. Biocatalysis and Asymmetric Synthesis
Research has highlighted the use of similar compounds in asymmetric synthesis and biocatalysis. For instance, studies on ethyl (R)-4-chloro-3-hydroxybutyrate, a related compound, have explored its use as a precursor in the synthesis of pharmacologically valuable products, such as L-carnitine. This synthesis typically employs stereoselective biotechnology methods in enzymatic reactions, offering insights into the potential applications of 3-Chloro-4-ethylthioaniline in similar contexts (Kluson et al., 2019).
2. Bioremediation and Environmental Protection
Chloroaniline-based compounds, closely related to this compound, have been investigated for their potential in bioremediation. Studies show that chloroanilines can be biologically dehalogenated in polluted aquifers under certain conditions, suggesting the utility of this compound in environmental cleanup processes (Kuhn & Suflita, 1989).
3. Pharmaceutical Intermediate Synthesis
The compound has implications in the synthesis of pharmaceutical intermediates. As a precursor, it can be involved in the production of chiral drugs, as seen in the synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a key intermediate for cholesterol-lowering drugs (Ye, Ouyang & Ying, 2011).
4. Organic Synthesis and Chemical Reactions
This compound could be utilized in organic synthesis, where related compounds have shown potential in nucleophilic substitution and ring transformation reactions. Such applications are crucial in developing novel compounds with potential uses in various industries (Hassnin, 2012).
5. Catalysis and Chemical Processes
The compound may have roles in catalysis and chemical processes, as evidenced by research on similar compounds used in green-by-design biocatalytic processes for drug synthesis. Such applications emphasize the potential of this compound in sustainable and efficient chemical production (Ma et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-ethylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXLUAQFYHQATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19284-90-3 |
Source


|
| Record name | 3-chloro-4-(ethylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)
![N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2771771.png)

![3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2771774.png)



![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)


![ethyl (E)-2-[(2,4-dichlorophenyl)methyl]-3-oxo-5-(2,2,2-trifluoroethylamino)pent-4-enoate](/img/structure/B2771786.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2771789.png)

